

Cross-Verification of (4-Phenylphenyl) Benzoate Properties: A Comparative Guide

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Compound of Interest

Compound Name: (4-Phenylphenyl) benzoate

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **(4-Phenylphenyl) Benzoate** and Phenyl Benzoate Properties with Literature and Experimental Data

This guide provides a comprehensive cross-verification of the physicochemical properties of **(4-Phenylphenyl) benzoate**, alongside a comparative analysis with the well-characterized alternative, Phenyl Benzoate. The data presented is compiled from literature sources and includes detailed experimental protocols for key analytical techniques.

Physicochemical Properties: A Comparative Summary

A thorough review of available data provides the following comparison of key physical and chemical properties.

Property	(4-Phenylphenyl) benzoate	Phenyl Benzoate
Molecular Formula	C ₁₉ H ₁₄ O ₂	C ₁₃ H ₁₀ O ₂
Molecular Weight	274.31 g/mol	198.22 g/mol
Melting Point	148-151 °C	68-70 °C [1][2][3][4][5][6]
Boiling Point	427.9 °C at 760 mmHg	298-299 °C (lit.) [1][2][3][4][5][6] [7]
Solubility	Soluble in Toluene	Freely soluble in hot alcohol; slightly soluble in cold alcohol and ether; insoluble in water. [1][8]

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. Below is a comparison of available spectral data for both compounds.

(4-Phenylphenyl) benzoate

Experimental spectral data for **(4-Phenylphenyl) benzoate** is not readily available in the searched literature. Researchers are encouraged to perform the described experimental protocols to generate this data for a complete comparative analysis.

Phenyl Benzoate

¹H NMR (400 MHz, CDCl₃):

- δ 8.20 (dd, J = 8.2, 1.4 Hz, 2H)
- δ 7.61 (tt, J = 7.6, 1.4 Hz, 1H)
- δ 7.49 (dd, J = 8.0, 7.6 Hz, 2H)
- δ 7.41 (dd, J = 8.4, 7.5 Hz, 2H)
- δ 7.26 (tt, J = 7.5, 1.4 Hz, 1H)

- δ 7.20-7.22 (m, 2H)[9]

^{13}C NMR (100 MHz, CDCl_3):

- δ 165.1, 150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, 121.6[9]

Infrared (IR) Spectrum: Characteristic absorption peaks for Phenyl Benzoate include strong stretching absorptions of the ester C=O and C-O bonds.

Mass Spectrometry (MS): The mass spectrum of Phenyl Benzoate shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of (4-Phenylphenyl) benzoate

A recommended synthesis protocol involves the esterification of 4-phenylphenol with benzoyl chloride.

Materials:

- 4-phenylphenol
- Benzoyl chloride
- Pyridine (or another suitable base)
- Anhydrous diethyl ether (or another suitable solvent)

Procedure:

- Dissolve 4-phenylphenol in anhydrous diethyl ether in a round-bottom flask.
- Add pyridine to the solution and cool the mixture in an ice bath.
- Slowly add benzoyl chloride to the cooled solution with constant stirring.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with dilute hydrochloric acid.
- Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **(4-Phenylphenyl) benzoate** crystals.

Characterization Methods

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

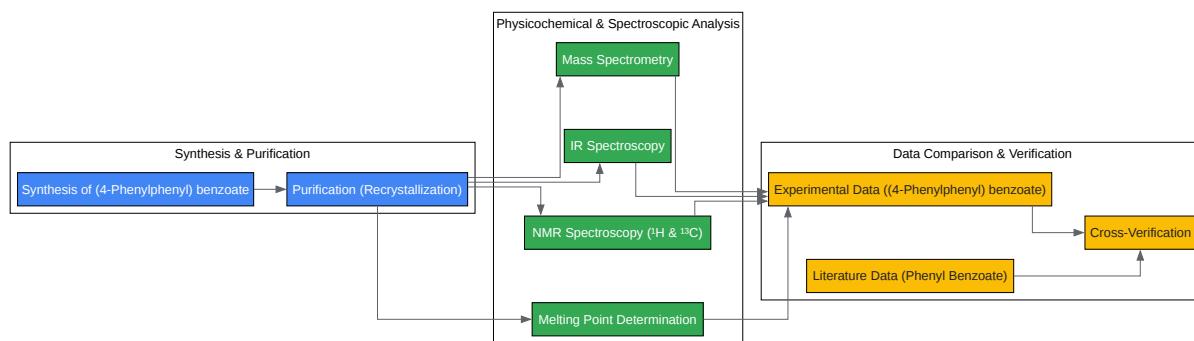
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra can be recorded on a 400 MHz or higher spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3) and transferred to an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS): Mass spectral data can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratio of the ions is measured.

Logical Workflow for Cross-Verification

The following diagram illustrates the logical workflow for the cross-verification of the properties of **(4-Phenylphenyl) benzoate**.



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Caption: Workflow for Synthesis, Analysis, and Verification.

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